
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichlorophenylamine and 4-fluorobenzaldehyde.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where the amine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Functional Group Introduction:
Final Product Formation: The final step involves the formylation of the indole ring to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxylic acid.
Reduction: Formation of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as apoptosis, cell proliferation, and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(2,4,6-trichlorophenyl)indole-2-carboxaldehyde
- 5-Fluoro-2-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde
- 4-Chloro-5-(2,4,6-trifluorophenyl)indole-3-carboxaldehyde
Uniqueness
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trichlorophenyl groups enhances its reactivity and potential bioactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H7Cl3FNO |
|---|---|
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
4-fluoro-5-(2,4,6-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H7Cl3FNO/c16-8-3-10(17)14(11(18)4-8)9-1-2-12-13(15(9)19)7(6-21)5-20-12/h1-6,20H |
Clé InChI |
VJJFHOQKTGJFIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN2)C=O)C(=C1C3=C(C=C(C=C3Cl)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
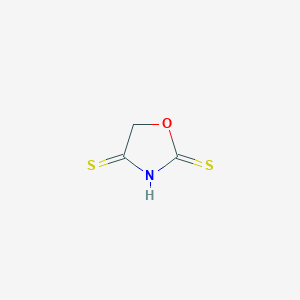
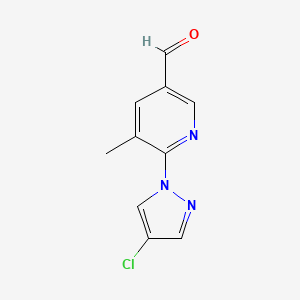
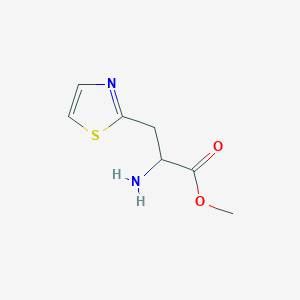
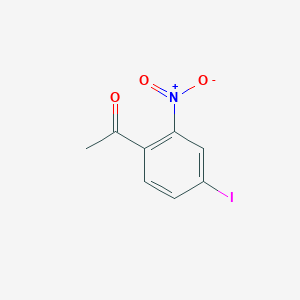
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
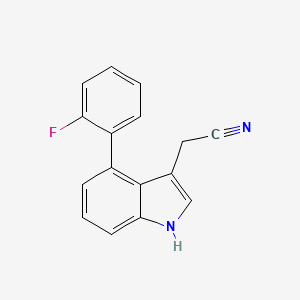
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
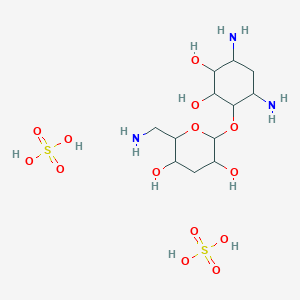

![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)

![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
